molecular formula C17H18N4O3S B10969973 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 626205-01-4

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B10969973
CAS No.: 626205-01-4
M. Wt: 358.4 g/mol
InChI Key: ZZCMYFZLYBAULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating fusion of structural elements, combining a furan ring, a 1,2,4-triazole moiety, and an acetamide group. Let’s break it down:

    Furan Ring: The furan-2-yl group contributes aromaticity and reactivity.

    1,2,4-Triazole: The 1,2,4-triazol-3-yl fragment adds heterocyclic character and potential biological activity.

    Acetamide: The N-(4-methoxyphenyl)acetamide portion provides a stable amide linkage.

Preparation Methods

    Furan Synthesis: Start with 4-ethylfuran, which can be prepared from furfural. Alkylation of furan with ethyl bromide yields 4-ethylfuran.

    Triazole Formation: React 4-ethylfuran with thiosemicarbazide to form the 1,2,4-triazole ring.

    Sulfanyl Group Introduction: Introduce the sulfanyl group (R-SH) at the triazole nitrogen.

    Acetamide Formation: Finally, react the sulfanyl-triazole compound with 4-methoxyaniline to form the acetamide.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to limited data.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The furan ring may undergo oxidation to form furan-2-carboxylic acid.

    Substitution: The acetamide nitrogen is susceptible to nucleophilic substitution.

    Reduction: Reduction of the triazole ring could yield the corresponding amine.

Common Reagents::

    Thiosemicarbazide: For triazole formation.

    Hydrogen Sulfide (H2S): To introduce the sulfanyl group.

    Hydrazine: For reduction reactions.

Major Products::

    Sulfanyl-Triazole-Acetamide: The desired compound.

    Oxidized Furan Derivatives: If subjected to oxidation.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicine: Investigate its potential as an antimicrobial or antitumor agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains speculative, but potential targets include cellular receptors or enzymes. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related structures:

    Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : A sulfur-containing furan derivative.

    N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: : A thiadiazole compound with cytotoxic properties.

    N-{2-[(2-furylmethyl)thio]ethyl}-2-[(3-methoxyphenyl)thio]acetamide: : Another sulfur-containing compound.

Properties

CAS No.

626205-01-4

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18N4O3S/c1-3-21-16(14-5-4-10-24-14)19-20-17(21)25-11-15(22)18-12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

ZZCMYFZLYBAULJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.